molecular formula C24H28N4O4S2 B2370304 ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1788532-64-8

ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

Cat. No. B2370304
CAS RN: 1788532-64-8
M. Wt: 500.63
InChI Key: UUDWGNNFQFEACO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of New Heterocyclic Systems : The reactivity of related pyrido and furo-thieno pyrimidinones has been explored for creating new heterocyclic systems containing thiazolo and pyrimidine moieties, which can exhibit antimicrobial activity (Sirakanyan et al., 2015).

  • Development of Pyrido and Thieno Derivatives : Research has demonstrated the synthesis of tetrahydrobenzo and benzothienopyrimidine derivatives under microwave irradiation, highlighting the compound's utility in creating diverse heterocyclic structures (Abdalha et al., 2011).

  • Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been synthesized, demonstrating potential as inhibitors of Mycobacterium tuberculosis GyrB, suggesting an application in tuberculosis treatment (Jeankumar et al., 2013).

Methodological Advances

  • Novel Methods for Preparing Esters and Amides : Research into thieno[2,3-d]pyrimidines has led to novel methods for preparing esters and amides of these compounds, expanding the toolkit for medicinal chemistry (Santilli et al., 1971).

  • Synthesis of Pyrimidines and Isoquinolines : Studies have shown the synthesis of pyrano and pyrimido derivatives, emphasizing the compound's versatility in creating pharmacologically interesting structures (Paronikyan et al., 2016).

  • Synthesis of Pyridothienopyrimidines : The synthesis of various pyridothienopyrimidine derivatives has been achieved, demonstrating the compound's potential in creating bioactive heterocycles (El-Kashef et al., 2010).

  • Formation of Modified Thienopyrimidines : Ethyl N-derivatives have been used to form modified thieno[2,3-d]pyrimidines, illustrating the compound's reactivity and potential for creating novel heterocycles (Tumkevičius, 1994).

  • Heterocyclic System Fusions : Research has explored the fusion of pyrido-thieno pyrimidines with N-heterocyclic moieties, contributing to the development of diverse heterocyclic compounds (Ahmed et al., 1999).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Some synthesized thiazolo[4,5-d]pyrimidines have shown promising antimicrobial activity, indicating potential use in combating bacterial infections (Balkan et al., 2001).

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

Mechanism of Action

properties

IUPAC Name

ethyl 4-[2-[2-(N-ethylanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-3-27(17-8-6-5-7-9-17)20(29)16-34-23-25-19-12-15-33-21(19)22(30)28(23)18-10-13-26(14-11-18)24(31)32-4-2/h5-9,12,15,18H,3-4,10-11,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDWGNNFQFEACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4CCN(CC4)C(=O)OCC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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